molecular formula C12H8F6O6 B1463485 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid CAS No. 1268628-19-8

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

Cat. No. B1463485
M. Wt: 362.18 g/mol
InChI Key: JBDNTHMZRUYPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a solid compound . It is also known as Flecainide Acetate Impurity D and Flecainide EP Impurity D . It is used in the synthesis industry .


Molecular Structure Analysis

The molecular formula of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is C11H8F6O4 . The molecular weight is 318.17 . The InChI code is 1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) .


Chemical Reactions Analysis

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a chlorinating agent that can be used with other reagents to form chlorides . It is used as an oxidant in the Friedel-Crafts acylation reaction . This chemical reacts with potassium hydride to produce unspecified products .


Physical And Chemical Properties Analysis

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a solid . The physical form is a crystal - powder with a color ranging from white to very pale yellow to pale-red . It is stored at room temperature .

Safety And Hazards

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective clothing, gloves, safety glasses, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O6/c13-11(14,15)3-23-7-1-5(9(19)20)8(2-6(7)10(21)22)24-4-12(16,17)18/h1-2H,3-4H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDNTHMZRUYPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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